molecular formula C10H20O B13152896 (2,3,6-Trimethylcyclohexyl)methanol

(2,3,6-Trimethylcyclohexyl)methanol

Cat. No.: B13152896
M. Wt: 156.26 g/mol
InChI Key: ZLUFRFPTYNFOQV-UHFFFAOYSA-N
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Description

(2,3,6-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative with three methyl groups and a hydroxyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trimethylcyclohexyl)methanol typically involves the hydrogenation of the corresponding cyclohexenyl compound. One common method is the hydrogenation of 1-(2,3,6-trimethylcyclohexenyl)-1-alken-3-ones using ruthenium catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(2,3,6-Trimethylcyclohexyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,3,6-Trimethylcyclohexyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trimethylcyclohexyl)methanol: Another trimethylcyclohexyl derivative with similar structural properties.

    Cyclohexanol: A simpler cyclohexane derivative with a single hydroxyl group.

    Menthol: A naturally occurring compound with a similar cyclohexane structure and hydroxyl group.

Uniqueness

(2,3,6-Trimethylcyclohexyl)methanol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions with biological targets and different applications compared to other similar compounds .

Biological Activity

(2,3,6-Trimethylcyclohexyl)methanol is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including anti-inflammatory effects, cytotoxicity, and other relevant biological interactions.

Chemical Structure and Properties

The compound this compound is a saturated alcohol characterized by its cyclohexane structure with three methyl groups at positions 2, 3, and 6. This unique structure contributes to its solubility and interaction with biological systems.

1. Anti-Inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of this compound. It has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. The results demonstrated significant inhibition of NO production, indicating potential as an anti-inflammatory agent.

  • IC50 Values : The compound exhibited an IC50 value comparable to known anti-inflammatory agents such as quercetin. For example, a study showed that related compounds with similar structures had IC50 values ranging from 6.54 to 24.58 μM against NO production .
CompoundIC50 (μM)Comparison to Quercetin
This compoundTBDTBD
Quercetin34.58Reference

2. Cytotoxicity Assessment

Cytotoxic effects were assessed using the MTT assay, which measures cell viability in response to treatment with the compound. The results indicated that while some structural analogs showed low cell viability (<80%), this compound maintained high cell viability (>90%) at concentrations up to 50 μM . This suggests that its anti-inflammatory effects are not due to cytotoxicity.

The mechanism by which this compound exerts its biological effects may involve the modulation of inflammatory pathways. The inhibition of iNOS-dependent NO production suggests that it could interfere with signaling pathways involved in inflammation.

Study on Anti-Inflammatory Effects

A study published in Compounds evaluated several metabolites from endemic plants for their NO inhibitory activity. Among these, compounds structurally similar to this compound exhibited potent anti-NO production activity . This reinforces the potential of this compound in therapeutic applications targeting inflammatory diseases.

Toxicological Evaluation

Further investigations into the toxicological profile of this compound revealed no significant mutagenic activity in bacterial reverse mutation assays . This indicates a favorable safety profile for potential therapeutic use.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2,3,6-trimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O/c1-7-4-5-8(2)10(6-11)9(7)3/h7-11H,4-6H2,1-3H3

InChI Key

ZLUFRFPTYNFOQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)CO)C

Origin of Product

United States

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